molecular formula C10H14N2O2 B1314796 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 307307-84-2

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B1314796
CAS No.: 307307-84-2
M. Wt: 194.23 g/mol
InChI Key: RLYRMESNENRMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolopyridine Research

Pyrazolopyridines emerged as a critical class of heterocyclic compounds following advancements in synthetic organic chemistry during the mid-20th century. The fusion of pyrazole and pyridine rings into a bicyclic system was first reported in the 1960s, driven by the need for structurally diverse pharmacophores in drug discovery. Early studies focused on their unique electronic properties, which arise from the conjugation of nitrogen-rich aromatic systems. The development of Knorr-type condensation reactions enabled scalable synthesis routes, laying the foundation for systematic exploration of pyrazolopyridine derivatives. By the 1990s, pyrazolopyridines gained prominence in medicinal chemistry due to their ability to mimic purine bases, making them attractive candidates for kinase inhibition.

Significance of Tetrahydropyrazolopyridines in Heterocyclic Chemistry

Tetrahydropyrazolopyridines represent a partially saturated subclass that combines the rigidity of aromatic systems with the conformational flexibility of reduced rings. This structural hybrid enables:

  • Enhanced solubility compared to fully aromatic analogs
  • Tunable electronic profiles through stereochemical control
  • Versatile hydrogen-bonding capabilities via NH groups in the tetrahydropyridine moiety

Their synthetic utility is exemplified in pendrin inhibitors, where the tetrahydropyridine ring facilitates optimal binding to transmembrane anion transporters. The partial saturation also reduces metabolic oxidation, improving pharmacokinetic stability in drug candidates.

Position of Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-Carboxylate in Chemical Research Literature

This compound (CAS 307307-84-2) has become a benchmark intermediate in heterocyclic synthesis, with over 50 citations in pharmaceutical patents since 2010. Key applications include:

Application Area Representative Study Yield (%) Reference
Kinase inhibitor precursors B-RafV600E inhibition optimization 95
Pendrin inhibitor development Chloride/anion antiporter modulation 56
Antibacterial agent synthesis Triazine-pyrazole conjugate preparation 40.4

The ethyl ester group provides a handle for further functionalization through hydrolysis, aminolysis, or nucleophilic substitution.

Nomenclature and Classification Systems

The systematic IUPAC name follows bicyclic numbering conventions:

  • Pyrazolo[1,5-a]pyridine : Indicates fusion between pyrazole (positions 1-5) and pyridine (position a)
  • 4,5,6,7-Tetrahydro : Specifies saturation at four contiguous positions
  • 2-Carboxylate : Ester group at position 2

Classification hierarchies:

  • Bicyclic systems : Bridge-fused nitrogen heterocycles
  • Partially saturated derivatives : Subclass with ≤4 unsaturated bonds
  • Ester-containing analogs : Carboxylic acid derivatives with ethyl esterification

X-ray crystallography confirms a planar pyrazole ring (bond angles 120° ± 2°) and chair-like conformation in the tetrahydropyridine moiety. The ester carbonyl exhibits characteristic IR absorption at 1725 cm⁻¹, confirming its electronic isolation from the aromatic system.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYRMESNENRMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCCCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474347
Record name Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307307-84-2
Record name Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Ring Formation

The pyrazolo[1,5-a]pyridine core is commonly synthesized by condensation of 5-aminopyrazole derivatives with appropriate aldehydes or ketoesters, followed by cyclization under acidic or basic catalysis. This step forms the fused bicyclic system essential for the target compound.

Esterification

The carboxylate group at the 2-position is introduced either by direct esterification of the corresponding carboxylic acid or by using ethyl ester-containing starting materials. For example, this compound can be prepared by esterification of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid using standard esterification reagents such as triethylamine and 1-propanephosphonic acid cyclic anhydride (T3P) in solvents like tetrahydrofuran (THF) or acetonitrile.

Reduction to Tetrahydro Derivative

Partial hydrogenation or reduction of the pyridine ring is performed to obtain the tetrahydro derivative. This can be achieved using catalytic hydrogenation or chemical reducing agents under mild conditions to avoid over-reduction or ring opening.

Solvent and Reaction Conditions

  • Common solvents include tetrahydrofuran, acetonitrile, ethanol, and ethyl acetate.
  • Reactions are typically conducted at temperatures ranging from 0 °C to reflux, depending on the step.
  • Acidic or basic catalysts are used to promote cyclization and esterification.
  • Purification is often done by crystallization or preparative chromatography.

Representative Preparation Procedure (Based on Literature)

Step Reagents & Conditions Description Yield & Notes
1. Cyclization 5-Aminopyrazole + ketoester, acid/base catalyst, solvent (e.g., ethanol) Formation of pyrazolo[1,5-a]pyridine core Moderate to high yield
2. Esterification 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid + triethylamine + T3P, THF or acetonitrile, room temp to reflux Conversion to ethyl ester ~70-80% yield reported
3. Reduction Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reducing agent Partial reduction to tetrahydro derivative Controlled to avoid over-reduction
4. Purification Chromatography or crystallization Isolation of pure compound High purity achieved

Stock Solution Preparation and Formulation Data

For practical applications, preparation of stock solutions of this compound is standardized as follows:

Amount of Compound Concentration (mM) Volume of Solvent (mL)
1 mg 1 mM 5.1485
5 mg 5 mM 1.0297
10 mg 10 mM 0.5149
  • Solvents used include DMSO, PEG300, Tween 80, corn oil, and water for in vivo formulations.
  • Solutions must be clear before proceeding to the next solvent addition.
  • Physical methods such as vortexing, ultrasound, or heating may be used to aid dissolution.

Research Findings and Optimization Notes

  • The use of 1-propanephosphonic acid cyclic anhydride (T3P) as a coupling reagent in esterification provides high efficiency and mild reaction conditions, minimizing side reactions.
  • Reaction times for esterification typically range from 2 to 5 hours at room temperature.
  • Purification by reverse phase preparative chromatography yields high-purity product suitable for further biological evaluation.
  • The choice of solvent and reaction temperature critically affects yield and purity; acetonitrile and THF are preferred solvents for esterification steps.
  • The tetrahydro substitution pattern is crucial for biological activity and is achieved by controlled reduction steps.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Starting materials 5-Aminopyrazole derivatives Readily available
Cyclization catalyst Acidic or basic (e.g., HCl, triethylamine) Promotes ring closure
Esterification reagent T3P, triethylamine Efficient coupling agent
Solvents THF, acetonitrile, ethanol Selected for solubility and reactivity
Temperature 0 °C to reflux Depends on reaction step
Reaction time 2–5 hours (esterification) Optimized for yield and purity
Purification Chromatography, crystallization Ensures high purity

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can be performed using hydrogenation over palladium on carbon or using lithium aluminum hydride to yield the corresponding alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thioethers.

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anti-inflammatory, anti-cancer, and anti-microbial agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

    Material Science: It is explored for its potential use in the development of organic electronic materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism by which ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Ethyl 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate

  • Structure : Replaces the pyrazole ring with a thiazole moiety (C₉H₁₂N₂O₂S; molar mass: 212.27 g/mol) .
  • Applications: Less documented in biocatalysis but explored in organocatalysis due to sulfur’s polarizability .

Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Structure : Pyrimidine core with trifluoromethyl (-CF₃) and cyclopropyl substituents (CAS: 827591-57-1) .
  • Key Differences :
    • The -CF₃ group increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration compared to the parent compound.
    • Applications: Targeted in antiviral and CNS drug discovery due to enhanced pharmacokinetic properties .

Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

  • Structure : Features a ketone (oxo) group at the 4-position (C₈H₁₀N₂O₃; molar mass: 182.18 g/mol) .
  • Key Differences :
    • The oxo group increases polarity, reducing membrane permeability but enhancing solubility in aqueous media (e.g., logP ~1.2 vs. ~1.8 for the ethyl ester).
    • Applications: Preferred in prodrug designs requiring hydrolytic activation .

Ethyl 5-(p-Tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Structure : Aromatic pyrimidine ring with p-tolyl and -CF₃ groups (CAS: 1923203-76-2) .
  • Key Differences :
    • The fully aromatic pyrimidine ring enhances π-π stacking interactions, making it suitable for kinase inhibition (e.g., JAK2/STAT3 pathways).
    • Thermal stability: Decomposes at 206°C vs. ~190°C for the tetrahydropyridine variant .

Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

  • Structure : Pyrazine replaces pyridine, introducing an additional nitrogen (C₈H₁₂N₄O₂) .
  • Key Differences :
    • Increased basicity due to pyrazine’s electron-deficient nature, altering reactivity in nucleophilic substitutions.
    • Applications: Explored in coordination chemistry for metal-organic frameworks (MOFs) .

Comparative Data Table

Compound Core Structure Substituents/Modifications Molar Mass (g/mol) Key Applications Ref.
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate Pyrazolo-pyridine None 180.21 Biocatalysis, chiral synthesis
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate Thiazolo-pyridine Sulfur atom 212.27 Organocatalysis
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo-pyrimidine -CF₃, cyclopropyl 327.29 Antiviral agents
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate Pyrazolo-pyridine 4-ketone 182.18 Prodrug development
Ethyl 5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo-pyrimidine -CF₃, p-tolyl 379.34 Kinase inhibition
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Pyrazolo-pyrazine Additional nitrogen 196.20 MOF synthesis

Research Findings and Trends

  • Biocatalysis : The parent compound’s ethyl ester group enables high enantioselectivity in CALB-mediated reactions, outperforming methyl analogs due to better enzyme-substrate compatibility .
  • Drug Design: Trifluoromethylated derivatives exhibit superior bioactivity (e.g., IC₅₀ < 50 nM in kinase assays) compared to non-fluorinated analogs .
  • Solubility vs. Permeability : Oxo and methyl esters trade membrane permeability for aqueous solubility, guiding their use in parenteral vs. oral formulations .

Biological Activity

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 194.23 g/mol
  • CAS Number : 118055-06-4

1. Anti-inflammatory Properties

Research indicates that derivatives of the pyrazolo compound exhibit notable anti-inflammatory effects. For instance, studies have shown that related compounds can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses. A selectivity index (SI) for COX-2 inhibition has been reported as high as 80.03 compared to celecoxib, a standard anti-inflammatory drug .

CompoundCOX-2 Selectivity IndexAnalgesic Effect
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridineSI = 80.03Significant in vivo analgesic activity

2. Analgesic Effects

In vivo studies have demonstrated that ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives exhibit analgesic properties when administered subcutaneously or intracerebroventricularly. These compounds showed a marked reduction in pain response in experimental models, suggesting their potential as analgesics .

3. Anticancer Activity

The pyrazolo[1,5-a]pyridine scaffold has been linked to anticancer activity. Compounds derived from this structure have shown efficacy against various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways and enzymes critical for tumor growth. For example, the compound’s ability to induce apoptosis in cancer cells has been highlighted in several studies .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazolo derivatives:

  • Dimmito et al. reported that certain derivatives exhibited strong analgesic effects alongside significant anti-inflammatory activity in animal models.
  • Sivaramakarthikeyan et al. demonstrated that a series of substituted pyrazole derivatives showed high edema inhibition percentages (78.9% - 96%) compared to celecoxib (82.8%) .

Synthesis Methods

The synthesis of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors such as pyrazoles and carboxylic acids. The process often employs cyclization techniques to form the fused ring structure characteristic of the compound.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate, and how can reaction yields be improved?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, this compound (28) can react with 3-methylfuran-2-carboxylic acid under coupling conditions (e.g., DCC or EDCI as coupling agents) to yield derivatives with ~65% efficiency . To optimize yields:

  • Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion.
  • Purify via column chromatography with gradients of ethyl acetate/hexane to isolate high-purity products .

Q. How can structural characterization of this compound be performed to confirm its identity?

A multi-technique approach is recommended:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the pyrazolo-pyridine core and ethyl ester group. For example, the ethyl group typically shows a triplet at ~1.3 ppm (1H^1H) and a quartet at ~4.3 ppm (ester CH2_2) .
  • Mass Spectrometry : Confirm molecular weight using ESI-MS or HRMS. The exact mass (C9_9H11_{11}N3_3O2_2) is 209.0801 g/mol .
  • X-ray Crystallography : Resolve stereochemistry for derivatives, as demonstrated in isomer studies of related tetrahydropyrazolo-pyrimidines .

Advanced Research Questions

Q. How do stereoisomers of this compound impact biological activity, and how can they be resolved?

Stereoisomerism in pyrazolo-pyridine derivatives significantly affects binding to biological targets. For example, syn- and anti-isomers of ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate exhibit distinct NMR profiles and pharmacological properties . Methodological recommendations:

  • Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA/IB) to separate enantiomers.
  • Dynamic NMR : Detect isomerization barriers at variable temperatures to assign configurations .
  • Docking Studies : Compare isomer binding affinities to target proteins (e.g., p38 MAP kinase) to prioritize active forms .

Q. What strategies are effective in functionalizing the pyrazolo-pyridine core for drug discovery applications?

Functionalization often targets the ethyl ester group or the tetrahydropyridine ring:

  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) for further amide coupling .
  • Boc Protection/Deprotection : Introduce Boc groups at nitrogen sites to stabilize intermediates, as seen in the synthesis of p38 MAP kinase inhibitors .
  • Heterocycle Fusion : Attach chlorins or porphyrin moieties to enable photodynamic therapy applications, as shown in endometrial cancer stem cell targeting .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

  • ADMET Prediction : Use tools like SwissADME to assess solubility, permeability, and cytochrome P450 interactions.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., respiratory syncytial virus polymerase) to optimize binding kinetics .
  • QSAR Modeling : Corlate substituent electronic effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity .

Q. How should researchers address contradictions in reported biological data for this compound class?

Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Reproducibility Checks : Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based).
  • Purity Validation : Use HPLC-UV/ELSD to confirm >95% purity, as impurities <5% can skew results .
  • Meta-Analysis : Compare data across structural analogs (e.g., pyraclonil derivatives) to identify structure-activity trends .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Signals/ValuesReference
1H^1H NMRδ 1.35 (t, 3H, CH3_3), 4.28 (q, 2H, OCH2_2), 6.65 (s, 1H, pyrazole-H)
HRMSm/z 209.0801 [M+H]+^+ (calculated for C9_9H11_{11}N3_3O2_2)

Q. Table 2. Comparison of Synthetic Yields Under Different Conditions

Coupling AgentSolventTemperatureYield (%)Reference
EDCIDCMRT65
DCCTHF0°C→RT58

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.